A Comprehensive Technical Guide to 4-Bromo-3-fluorobenzoic acid
A Comprehensive Technical Guide to 4-Bromo-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-3-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and other high-value chemical compounds. This document details its chemical and physical properties, experimental protocols for its synthesis, its applications in research and development, and essential safety information.
Chemical and Physical Properties
4-Bromo-3-fluorobenzoic acid is an aromatic carboxylic acid distinguished by the presence of both bromine and fluorine substituents on the benzene (B151609) ring.[1] These halogen atoms impart unique electronic properties that make it a valuable intermediate in organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 153556-42-4 | [2][3][4] |
| Molecular Formula | C₇H₄BrFO₂ | [2][3][4] |
| Molecular Weight | 219.01 g/mol | [2][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 207-209 °C | [3] |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature / -20°C | [4] |
| MDL Number | MFCD00672932 | [3] |
Synthesis of 4-Bromo-3-fluorobenzoic acid
Several synthetic routes to 4-Bromo-3-fluorobenzoic acid have been established. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements. Below are detailed experimental protocols for two common methods.
This method involves the oxidation of the methyl group of 4-bromo-3-fluorotoluene (B33196) using a strong oxidizing agent like potassium permanganate (B83412).[5][6]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, a mixture of pyridine (B92270) and water (1:1 ratio, 200 mL) is prepared. 1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol) is added to this solution.[6]
-
Addition of Oxidant: Potassium permanganate (66.0 g, 0.42 mol) is added in batches to the stirred mixture.[6]
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 3 hours.[6] The reaction is monitored until no oil droplets of the starting material are observed in the refluxed liquid.[5]
-
Work-up and Filtration: After completion, the mixture is cooled to room temperature and filtered through a diatomaceous earth pad to remove manganese dioxide.[6] The pad is washed sequentially with a 3N sodium hydroxide (B78521) solution (500 mL) and water (400 mL).[6]
-
Isolation and Purification: The ethanol (B145695) is removed from the filtrate by distillation under reduced pressure. The remaining aqueous residue is acidified to a pH of 2 with 6N hydrochloric acid, which results in the precipitation of a white solid.[6]
-
Final Product: The precipitate is filtered, dried, yielding 4-bromo-3-fluorobenzoic acid as a white solid (17.0 g, 73% yield).[6]
This synthetic pathway involves a three-step process starting from 3-fluorobenzoic acid.[7]
Experimental Protocol:
-
Step 1: Nitration: 3-fluorobenzoic acid is reacted with nitric acid in the presence of sulfuric acid to prepare 3-fluoro-4-nitrobenzoic acid. The product is purified by recrystallization.[7]
-
Step 2: Reduction: The nitro group of 3-fluoro-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder, yielding 3-fluoro-4-aminobenzoic acid.[7] This product is also purified by recrystallization.[7]
-
Step 3: Bromination: The final step is the bromination of 3-fluoro-4-aminobenzoic acid. This is achieved using a brominating agent like bromine or N-bromosuccinimide (NBS) to yield 4-Bromo-3-fluorobenzoic acid, which is then purified by recrystallization.[7]
Synthesis Workflow Diagram
Caption: Synthetic routes to 4-Bromo-3-fluorobenzoic acid.
Applications in Research and Drug Development
4-Bromo-3-fluorobenzoic acid is a versatile building block with significant applications in medicinal chemistry and materials science.[1][7]
-
Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[1][7] The compound's structure enables effective interaction with biological targets, making it a valuable candidate for drug development.[1] For example, it is used in the preparation of the anticancer drug benazemide.[5]
-
Agrochemicals: This compound also serves as a key intermediate in the production of agrochemicals, including herbicides and insecticides.[7]
-
Material Science: In material science, it is used in the synthesis of polymers and liquid crystals, which are integral to modern display technologies.[7]
-
Chemical Research: The unique electronic properties imparted by the halogen substituents make it a useful tool in laboratories for developing new compounds and studying reaction mechanisms.[1] The reactive bromine atom is suitable for cross-coupling reactions, and the carboxylic acid group can be used for amide or ester formation, allowing for the creation of diverse molecular scaffolds.
Structure-Application Relationship
Caption: Relationship between structure and applications.
Spectroscopic Data
Characterization of 4-Bromo-3-fluorobenzoic acid is typically performed using standard spectroscopic techniques. While raw spectral data is extensive, the following table summarizes key expected characteristics. Detailed spectra (NMR, HPLC, LC-MS) are often available from commercial suppliers.[8]
| Technique | Data / Expected Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns influenced by both bromine and fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). |
| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The aromatic carbons will appear in the typical range (δ 110-140 ppm), with C-F and C-Br coupling constants providing structural information. |
| FT-IR | Key vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and C-Br stretch (typically < 700 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁺ will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 218 and 220. |
Safety and Handling
Proper handling of 4-Bromo-3-fluorobenzoic acid is essential in a laboratory setting. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use. The isomer, 3-Bromo-4-fluorobenzoic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9][10][11] Similar precautions should be taken for the 4-bromo isomer.
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats.[9][12] |
| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[9][12] Avoid breathing dust and prevent contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents.[12] |
| First Aid (General) | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[12] Skin Contact: Wash off immediately with plenty of soap and water.[12] Inhalation: Move the person into fresh air.[12] Ingestion: Rinse mouth with water.[13] In all cases of exposure, seek medical attention.[12] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |
References
- 1. Buy 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. usbio.net [usbio.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 153556-42-4|4-Bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
